4-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene
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Overview
Description
4-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their diverse applications in organic synthesis, chemical biology, drug discovery, and materials science. The presence of the fluorosulfonyloxy group in the compound imparts unique reactivity and stability, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene typically involves the introduction of the fluorosulfonyloxy group to a suitable precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the generation of sulfonyl fluorides from different precursors under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse functionalized products.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, alcohols, and thiols are commonly used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.
Reducing Agents: For reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield functionalized indene derivatives, while coupling reactions produce complex organic molecules with extended carbon frameworks.
Scientific Research Applications
4-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is used in the development of chemical probes and bioorthogonal chemistry, enabling the study of biological processes in living systems.
Drug Discovery: Its unique reactivity makes it a valuable building block in the design and synthesis of novel drug candidates.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene involves its interaction with molecular targets through the fluorosulfonyloxy group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to the modulation of their activity. The specific pathways and targets depend on the context of its application, such as in drug discovery or chemical biology .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one Derivatives: These compounds share a similar indene core structure and exhibit diverse biological activities, including antibacterial and antifungal properties.
Sulfonyl Fluorides: Other sulfonyl fluorides, such as fluorosulfonyl benzene derivatives, also possess unique reactivity and are used in various chemical and biological applications.
Uniqueness
4-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene is unique due to the presence of both the fluorosulfonyloxy group and the indene core. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and scientific research.
Properties
IUPAC Name |
4-fluorosulfonyloxy-3-oxo-1,2-dihydroindene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4S/c10-15(12,13)14-8-3-1-2-6-4-5-7(11)9(6)8/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFURGPZVODTLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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